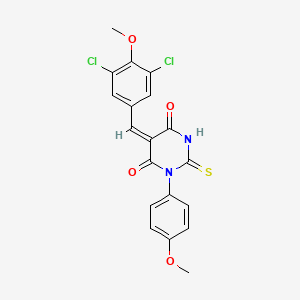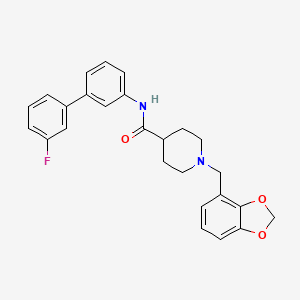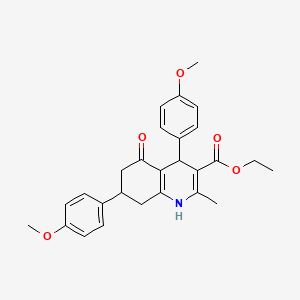![molecular formula C18H21NO4 B5017338 3,4-dimethoxy-N-[1-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B5017338.png)
3,4-dimethoxy-N-[1-(4-methoxyphenyl)ethyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-dimethoxy-N-[1-(4-methoxyphenyl)ethyl]benzamide, also known as GSK-3β inhibitor VIII, is a small molecule inhibitor that selectively inhibits glycogen synthase kinase-3β (GSK-3β). GSK-3β is a serine/threonine kinase that plays a crucial role in several cellular processes, including glycogen metabolism, gene expression, cell cycle regulation, and neuronal development. The inhibition of GSK-3β has been shown to have therapeutic potential in various diseases, including cancer, diabetes, Alzheimer's disease, and bipolar disorder.
作用机制
3,4-dimethoxy-N-[1-(4-methoxyphenyl)ethyl]benzamideβ inhibitor VIII selectively inhibits the activity of this compoundβ by binding to its ATP-binding site. This compoundβ is a negative regulator of the Wnt/β-catenin signaling pathway, which is involved in several cellular processes, including cell proliferation, differentiation, and apoptosis. Inhibition of this compoundβ leads to the stabilization of β-catenin and the activation of the Wnt/β-catenin signaling pathway, which can have various downstream effects depending on the cellular context.
Biochemical and Physiological Effects
This compoundβ inhibitor VIII has been shown to have several biochemical and physiological effects. For example, this compoundβ inhibition has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as to enhance insulin sensitivity and glucose metabolism in animal models of diabetes. Additionally, this compoundβ inhibition has been shown to improve cognitive function in animal models of Alzheimer's disease.
实验室实验的优点和局限性
One of the main advantages of using 3,4-dimethoxy-N-[1-(4-methoxyphenyl)ethyl]benzamideβ inhibitor VIII in lab experiments is its selectivity for this compoundβ, which allows for the specific inhibition of this kinase without affecting other signaling pathways. Additionally, this compoundβ inhibitor VIII has been extensively characterized in vitro and in vivo, making it a well-established tool for this compoundβ research. However, one of the limitations of using this compoundβ inhibitor VIII is its relatively low potency compared to other this compoundβ inhibitors, which may require higher concentrations to achieve the desired effect.
未来方向
There are several future directions for the use of 3,4-dimethoxy-N-[1-(4-methoxyphenyl)ethyl]benzamideβ inhibitor VIII in scientific research. One potential application is in the development of cancer therapies that target this compoundβ. Additionally, this compoundβ inhibition has been shown to have potential therapeutic effects in neurological disorders, such as Alzheimer's disease and bipolar disorder. Further research is needed to fully understand the molecular mechanisms underlying these effects and to develop more potent and selective this compoundβ inhibitors for therapeutic use.
合成方法
The synthesis of 3,4-dimethoxy-N-[1-(4-methoxyphenyl)ethyl]benzamideβ inhibitor VIII involves the reaction of 3,4-dimethoxybenzoyl chloride with 4-methoxyphenethylamine in the presence of a base, followed by the reaction of the resulting intermediate with 4-methoxyphenylacetic acid. The final product is obtained after purification by column chromatography.
科学研究应用
3,4-dimethoxy-N-[1-(4-methoxyphenyl)ethyl]benzamideβ inhibitor VIII has been extensively used in scientific research to investigate the role of this compoundβ in various diseases and to develop potential therapeutic interventions. For example, this compoundβ inhibition has been shown to induce apoptosis in cancer cells, making it a promising target for cancer therapy. Additionally, this compoundβ inhibition has been shown to improve insulin sensitivity and glucose metabolism in animal models of diabetes.
属性
IUPAC Name |
3,4-dimethoxy-N-[1-(4-methoxyphenyl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4/c1-12(13-5-8-15(21-2)9-6-13)19-18(20)14-7-10-16(22-3)17(11-14)23-4/h5-12H,1-4H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTCZBKZDTMBWME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC)NC(=O)C2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(2-phenylethyl)-1,3-benzoxazole-5-carboxamide](/img/structure/B5017257.png)
![2,4-dichloro-N-({[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5017264.png)
![1-(4-chloro-3,5-dimethylphenoxy)-3-[(1-phenylethyl)amino]-2-propanol hydrochloride](/img/structure/B5017270.png)
![7-methyl-3-(4-nitrobenzyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5017276.png)



![4-chloro-N-[2-(4-fluorophenyl)ethyl]-3-nitrobenzamide](/img/structure/B5017299.png)
![2-chloro-N-{[(2-fluoro-4-iodophenyl)amino]carbonothioyl}-4-methylbenzamide](/img/structure/B5017304.png)

![N-methyl-5-({[(5-methyl-2-furyl)methyl]amino}methyl)-N-(2-phenylethyl)imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B5017315.png)
![4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-[2-(1H-pyrazol-1-yl)ethyl]benzamide](/img/structure/B5017322.png)
![3-[(2,3-dichlorophenyl)amino]-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5017329.png)
![1-(2-fluorophenyl)-4-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]piperazine](/img/structure/B5017340.png)